molecular formula C19H22ClN3O3S B2647571 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897612-22-5

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2647571
CAS No.: 897612-22-5
M. Wt: 407.91
InChI Key: XNZLPLPZBGWFCR-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a chemical compound offered for research and development purposes. It features a molecular structure that incorporates both a benzamide group and a phenylpiperazine moiety, which are of significant interest in medicinal chemistry . Piperazine-based structures are recognized as privileged scaffolds in pharmacology and are extensively investigated for their diverse biological activities, which can include antiviral, antibacterial, and antimalarial properties . The specific presence of the sulfonyl group and the chloro-substituted benzamide in this molecule makes it a valuable intermediate for synthesizing novel chemical entities or for probing biological pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various in vitro assays to explore its potential interactions with biological targets. All necessary handling precautions should be followed in a laboratory setting.

Properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLPLPZBGWFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves a multi-step process. One common method starts with the chlorination of benzamide to form 4-chlorobenzamide. This intermediate is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl ethyl group. The final step involves the nucleophilic substitution of the bromine atom with 4-phenylpiperazine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide structure with a sulfonyl group attached to a piperazine moiety, which is known for enhancing the pharmacological properties of compounds. Its molecular formula is C26H27ClN3O4SC_{26}H_{27}ClN_3O_4S and it has a molecular weight of 477.6 g/mol. The presence of a chloro substituent and a piperazine ring contributes to its biological activity, making it a candidate for various therapeutic applications.

Antidepressant Activity

Research indicates that compounds with similar structures to 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that derivatives of piperazine can enhance neurotransmitter levels, leading to improved mood and cognitive function.

Anticancer Potential

The compound has been investigated for its anticancer properties. Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific mechanism may involve the inhibition of carbonic anhydrases or other enzymes critical for tumor metabolism.

Antimicrobial Activity

There is emerging evidence that compounds similar to 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide possess antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, potentially providing a basis for developing new antibiotics.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a piperazine-based compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo, suggesting that modifications to the piperazine structure can enhance therapeutic effects .

Case Study 2: Anticancer Research

In vitro studies on sulfonamide derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential of such compounds in cancer therapy .

Case Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of various sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, indicating their potential use as new antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AntidepressantModulation of serotonin receptorsSignificant symptom improvement in clinical trials
AnticancerInhibition of tumor growth through enzyme inhibitionInduction of apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strainsPotent activity against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

GSK3787 (4-Chloro-N-(2-{[5-Trifluoromethyl-2-pyridyl]sulfonyl}ethyl)benzamide)

  • Structural Differences : Replaces the 4-phenylpiperazine group with a 5-trifluoromethyl-2-pyridylsulfonyl moiety.
  • Pharmacological Profile :
    • Acts as a selective, irreversible PPARδ antagonist with a plC50 of 6.6 .
    • Covalently binds to Cys249 in the PPARδ ligand-binding domain, conferring irreversible inhibition .
    • Demonstrates >100-fold selectivity over PPARα and PPARγ isoforms .
  • Key Data :

    Parameter Value Reference
    Molecular Weight 423.83 g/mol
    PPARδ plC50 6.6
    Selectivity (PPARδ/α/γ) >100-fold

4-Chloro-N-[(4-Methylphenyl)sulfonyl]-N-propylbenzamide (Compound 1A)

  • Structural Differences : Substitutes the 4-phenylpiperazine-ethylsulfonyl group with a 4-methylphenylsulfonyl-propyl chain.
  • Synthesis : Prepared via sequential reactions of propan-1-amine with 4-methylbenzenesulfonyl chloride and 3-chlorobenzoyl chloride .
  • Relevance : Serves as a model for studying sulfonamide-linked benzamides but lacks receptor-binding data in the provided evidence.

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate

  • Structural Differences : Replaces the 4-phenylpiperazine-sulfonyl group with a piperidin-1-yl-ethylamine chain.
  • Crystallographic Insights :
    • Exhibits a chair conformation in the piperidine ring and hydrogen-bonded networks involving water molecules .
    • Dihedral angle between benzamide and piperidine planes: 41.64° .

4-Chloro-N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzamide

  • Structural Differences : Incorporates a 2-fluorophenyl group on the piperazine ring.
  • Computational Data : The fluorophenyl substitution may enhance metabolic stability and binding affinity through hydrophobic interactions .

Structural-Activity Relationship (SAR) Analysis

  • Sulfonyl Group Role : The sulfonyl linker in 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide likely enhances rigidity and hydrogen-bonding capacity, critical for PPARδ antagonism (as seen in GSK3787) .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., GSK3787) exhibit stronger PPARδ affinity than piperidine analogs due to improved hydrogen bonding with residues like His413 and Tyr464 .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃ in GSK3787): Increase binding irreversibility via covalent interactions .
    • Aromatic Groups (e.g., 4-phenylpiperazine): Enhance selectivity by occupying hydrophobic pockets in PPARδ .

Pharmacokinetic and Toxicity Considerations

  • 4-Phenylpiperazine Analogs : The phenylpiperazine moiety may improve blood-brain barrier penetration, as seen in dopamine receptor ligands .

Biological Activity

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • A chlorine atom at the para position of the benzamide.
  • A sulfonamide group linked to a phenylpiperazine moiety .
  • An ethyl linker connecting the sulfonamide to the benzamide.

The biological activity of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may lead to modulation of neurotransmission and potential therapeutic effects in psychiatric disorders.
  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, including carbonic anhydrases and other sulfonamide-sensitive enzymes, leading to various biological effects such as anti-inflammatory and anticancer activities .
  • Cellular Pathways : The compound has been shown to affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis, which are critical in cancer biology .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antidepressant Effects : Research indicates that derivatives of phenylpiperazine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors plays a crucial role in this activity .
  • Anticancer Properties : Preliminary studies suggest that 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundActivityFindings
4-chloro-N-{2-(4-phenylpiperazin-1-yl)ethyl}benzamideAntidepressantModulates serotonin receptors, showing potential antidepressant effects in animal models.
Piperazine derivativesEnzyme InhibitionInhibits human acetylcholinesterase; shows binding at catalytic sites.
Sulfonamide derivativesAnticancerExhibits cytotoxicity against various cancer cell lines, including MCF-7 with IC50 values < 50 µM.

Q & A

Q. What experimental approaches assess metabolic stability of lead compounds?

  • Methods :
  • Liver Microsome Assays : Incubate compounds with rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate inhibition of major cytochrome P450 isoforms .

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